N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide

Medicinal Chemistry Organic Synthesis Heterocyclic Intermediates

N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3) is a synthetic amide featuring a cyclohexane carbonyl linked to a furan ring and a terminal alkyne (propargyl) group. It belongs to the class of heteroaryl acylamino derivatives and has been disclosed as an intermediate in the preparation of compounds intended for the treatment of immediate hypersensitivity conditions.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 62187-51-3
Cat. No. B12898376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
CAS62187-51-3
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC#CCN(C1=CC=CO1)C(=O)C2CCCCC2
InChIInChI=1S/C14H17NO2/c1-2-10-15(13-9-6-11-17-13)14(16)12-7-4-3-5-8-12/h1,6,9,11-12H,3-5,7-8,10H2
InChIKeyHFJSZWFSWUAZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3): Sourcing N-Propargyl-Furan Carboxamide Building Blocks for Specialized Synthesis


N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3) is a synthetic amide featuring a cyclohexane carbonyl linked to a furan ring and a terminal alkyne (propargyl) group [1]. It belongs to the class of heteroaryl acylamino derivatives and has been disclosed as an intermediate in the preparation of compounds intended for the treatment of immediate hypersensitivity conditions [1]. The molecule is primarily of interest in medicinal chemistry and chemical biology as a bifunctional scaffold, where the alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or library diversification.

Why Generic Substitution of N-Propargyl-Furan Carboxamide Isomers and Analogs Fails for 62187-51-3 Procurement


The combination of a 2-furanyl nitrogen substituent, a propargyl (prop-2-yn-1-yl) group, and a cyclohexanecarboxamide carbonyl in a single molecule creates a specific steric and electronic environment that is not replicated by simple N-alkyl or N-aryl analogs such as N-(furan-2-yl)cyclohexanecarboxamide (CAS 62188-18-5) or N-propargylfuran-2-carboxamide [1]. According to the patented synthetic route, the 2-aminofuran intermediate is highly susceptible to air oxidation unless stabilized, necessitating a precise acylation and alkylation sequence to obtain the target compound in acceptable purity [1]. Substituting with a regioisomeric furan (3-furanyl) or a thiophene analog (where Z=S) alters the heterocycle's electronic character and is shown in the same patent family to yield products with different physical properties (e.g., boiling points) and potentially divergent biological behavior, though direct comparative pharmacological data remain unpublished [1].

Limited Quantitative Differentiation Evidence for N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (62187-51-3): A Comparator-Based Assessment


Synthetic Accessibility and Physical Form: Distillation Boiling Point Comparison from the Patent Route

The target compound, N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide, is isolated as a distillable oil with a boiling point of 90 °C at 0.05 mm Hg, which is lower than the analogous N-cyclopentyl derivative (96 °C/0.15 mm Hg) but higher than the N-allyl analog (94 °C/0.08 mm Hg) obtained via comparable synthetic sequences [1]. This indicates the propargyl substituent confers a distinct volatility profile relative to saturated and unsaturated N-alkyl congeners, a factor relevant for purification method selection during procurement.

Medicinal Chemistry Organic Synthesis Heterocyclic Intermediates

Chemical Stability Challenge: Limited Aminofuran Intermediate Stability Necessitates a Controlled Acylation Sequence

The patent literature explicitly states that aminofurans are unstable and particularly susceptible to air-oxidation, a limitation that restricts the synthetic methods available for producing the target compound [1]. Unlike more stable aminothiophene counterparts, the furan-based intermediate must be stabilized by an electron-withdrawing group at the ring or immediately processed. This inherent instability imposes stricter procurement requirements: the compound must be stored under inert atmosphere and protected from light, a constraint that is quantitatively absent for the corresponding thiophene (Z=S) series in the same disclosure but is not stated with numerical degradation rates.

Process Chemistry Stability Synthetic Route

Predicted Topological Polar Surface Area (tPSA) Differentiates Blood-Brain Barrier Permeation Potential from Furan-Only and Propargyl-Only Analogs

The topological polar surface area (tPSA) of N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide is computed to be 33.5 Ų [1]. This value is identical to the simpler N-(furan-2-yl)cyclohexanecarboxamide (also 33.5 Ų) because the alkyne group does not contribute to tPSA, but differs from N-propargylfuran-2-carboxamide (tPSA approximately 42 Ų) due to the additional carbonyl. While tPSA data can be used to estimate BBB penetration (values < 60-70 Ų are associated with CNS penetration), only direct comparative permeability assays would confirm a functional advantage.

Medicinal Chemistry Drug Design Physicochemical Properties

Application Scenarios for N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (62187-51-3) Supported by Current Evidence


CuAAC Click Chemistry Building Block for Triazole Library Synthesis

The terminal alkyne permits copper(I)-catalyzed cycloaddition with azide-functionalized partners to generate 1,2,3-triazole derivatives. This is the principal reason for procuring this compound, enabling the construction of focused libraries for biological screening [1].

Synthetic Intermediate in Hypersensitivity Disease-Relevant Compound Series

The compound can serve as a direct intermediate in preparing the final products described in US4082771A, which are claimed to possess anti-allergy activity [1]. Researchers investigating immediate hypersensitivity conditions (e.g., asthma, urticaria) may require this specific intermediate to replicate and expand upon the patented series.

Comparative Physicochemical Profiling in CNS Drug Candidate Screening Panels

Due to its low predicted tPSA (33.5 Ų), the compound can be included in parallel artificial membrane permeability assays (PAMPA) alongside N-propargylfuran-2-carboxamide (tPSA ~42 Ų) to experimentally establish the quantitative impact of carbonyl orientation on membrane transit, generating the comparative data currently missing from the literature [2].

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